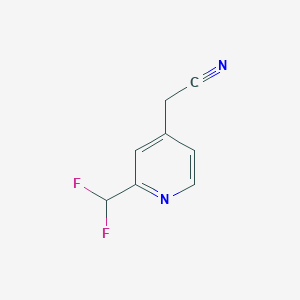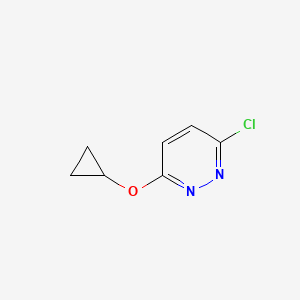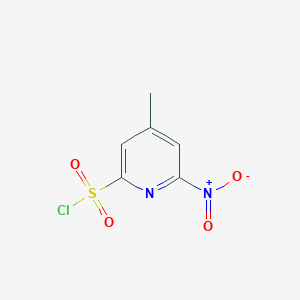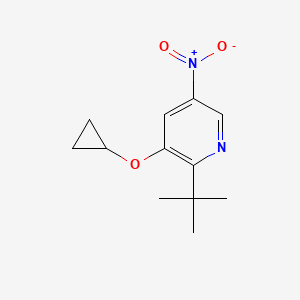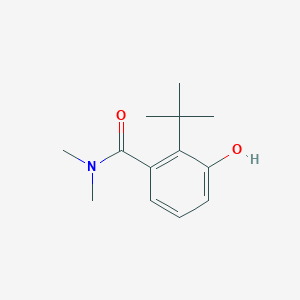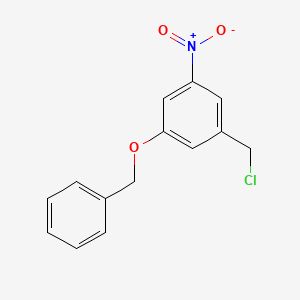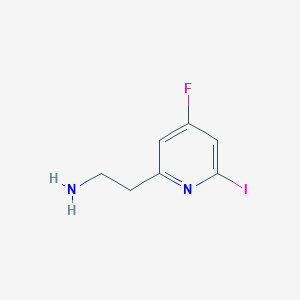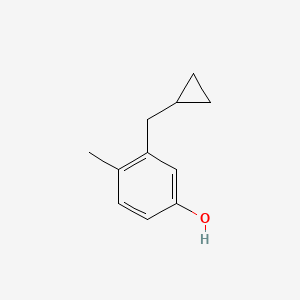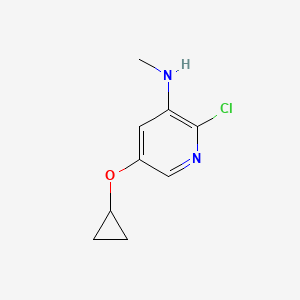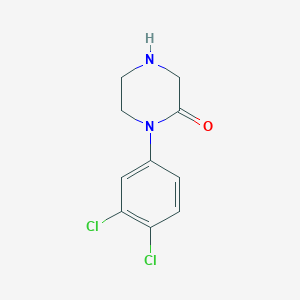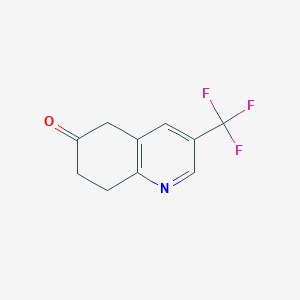
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one is a compound that features a trifluoromethyl group attached to a quinolinone structure The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst such as Ir(dF(CF3)ppy)2(dtbbpy) .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis or other efficient trifluoromethylation techniques. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the design of drugs with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: These derivatives are versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one is unique due to its quinolinone structure combined with the trifluoromethyl group. This combination imparts specific electronic and steric properties that are not found in other trifluoromethylated compounds. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
944902-09-4 |
|---|---|
Molecular Formula |
C10H8F3NO |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-7,8-dihydro-5H-quinolin-6-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-6-4-8(15)1-2-9(6)14-5-7/h3,5H,1-2,4H2 |
InChI Key |
RONGMKUOTQDOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


